molecular formula C22H23N5OS B6065176 N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide

Cat. No.: B6065176
M. Wt: 405.5 g/mol
InChI Key: KXDGRJDPJUCYBU-UHFFFAOYSA-N
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Description

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide: is a complex organic compound that features a benzothiazole, piperidine, and indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indazole intermediates, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include:

    Benzothiazole: Synthesized from o-aminothiophenol and carbon disulfide.

    Indazole: Prepared via cyclization of hydrazine derivatives with ortho-substituted benzenes.

    Piperidine: Introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: N-bromosuccinimide, iodine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is unique due to its specific combination of benzothiazole, piperidine, and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c28-22(21-16-7-1-2-8-17(16)25-26-21)23-12-15-6-5-11-27(13-15)14-20-24-18-9-3-4-10-19(18)29-20/h1-4,7-10,15H,5-6,11-14H2,(H,23,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDGRJDPJUCYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=CC=CC=C3S2)CNC(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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